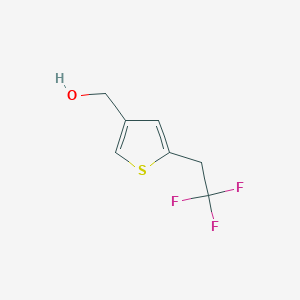

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol

描述

属性

IUPAC Name |

[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3OS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMEOZIELCJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Organometallic Addition and Carboxylation Followed by Reduction

One reported method involves the use of a brominated thiophene intermediate, which undergoes reaction with ethyl magnesium chloride (a Grignard reagent) to introduce the trifluoroethyl group, followed by carboxylation and subsequent conversion to the methanol functionality.

- A solution of a bromo-substituted thiophene derivative in tetrahydrofuran (THF) is cooled to 0–5 °C.

- Ethyl magnesium chloride solution is added dropwise maintaining low temperature to control reactivity.

- The reaction mixture is stirred at mild temperatures (15–20 °C) for 2–4 hours.

- Carbon dioxide gas is bubbled through the mixture to carboxylate the intermediate.

- Acidic and saline aqueous workups are performed to isolate the carboxylic acid intermediate.

- The carboxylic acid is then subjected to reduction (often via catalytic hydrogenation or other reducing agents) to yield the hydroxymethyl derivative.

- Crystallization and purification steps ensure high enantiomeric purity (>99.9% S-isomer reported in related thiophene derivatives).

This method is advantageous for controlling stereochemistry and achieving high purity. The use of ethyl magnesium chloride and CO2 allows for efficient carbon chain extension and functional group introduction.

Catalytic Coupling and Nucleophilic Substitution

Another approach involves palladium-catalyzed C-N or C-C coupling reactions to functionalize the thiophene ring with trifluoroethyl groups and subsequent nucleophilic substitutions to introduce the methanol group.

- Starting from 2,6-dichloro-9H-purine derivatives, trifluoroethylamine is introduced under basic conditions at elevated temperatures (~90 °C).

- Palladium-mediated coupling with thiophene derivatives allows for selective substitution.

- Nucleophilic substitution reactions with appropriate nucleophiles lead to the formation of the hydroxymethyl group on the thiophene ring.

- This method provides structural diversity and allows for modification of the trifluoroethyl substituent and thiophene ring.

One-Step Deoxytrifluoromethylation of Alcohols

A more recent catalytic method involves direct deoxytrifluoromethylation of alcohols, which can be adapted for the synthesis of trifluoroethyl-substituted thiophenes.

- This method uses copper catalysis to convert alcohol precursors directly into trifluoromethylated products.

- It avoids the need for isolating unstable intermediates such as bromodifluoroacetic esters.

- The reaction tolerates a variety of functional groups and substrates, including allylic and propargylic alcohols, which are structurally related to thiophene derivatives.

- The reaction conditions are mild and compatible with sensitive functional groups, making it suitable for late-stage functionalization.

Crystallization for Purification and Enantiomeric Enrichment

- Crystallization techniques using specific solvents such as C1-5 alcohols (ethanol, isopropanol), alkyl cyanides, and alkyl ketones are employed to improve enantiomeric purity.

- Controlled cooling and solvent addition cycles are used to obtain pure crystalline forms.

- This step is critical for obtaining compounds with high stereochemical purity, which is essential for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The Grignard-based method is well-established for introducing trifluoroethyl groups onto thiophene rings with subsequent functionalization to methanol, yielding high enantiomeric purity, which is crucial for bioactive compounds.

- Palladium-catalyzed coupling reactions provide a versatile platform to modify the thiophene core and introduce trifluoroethyl substituents; however, these methods require careful control of reaction conditions and catalyst loading.

- The catalytic one-step deoxytrifluoromethylation method represents a promising green chemistry approach, reducing steps and avoiding unstable intermediates, which could be adapted for thiophene derivatives.

- Crystallization remains a key purification step to achieve high enantiomeric purity, often employing specific solvent systems and temperature controls.

化学反应分析

Types of Reactions

(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the trifluoroethyl group or to convert the methanol group to a methyl group.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

Reduction: (5-Methylthiophen-3-yl)methanol.

Substitution: Various substituted thiophenes depending on the substituent introduced.

科学研究应用

Chemistry

In chemistry, (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or a precursor for the synthesis of biologically active molecules. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drugs.

Medicine

In medicine, derivatives of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.

作用机制

The mechanism of action of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the methanol group can participate in hydrogen bonding interactions.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol are compared below with two closely related compounds:

Table 1: Structural and Functional Comparison

*Predicted based on molecular weight and substituent effects.

Key Comparative Insights:

Heterocycle Influence: The thiophene core in (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol offers greater aromatic stability and electrophilic substitution reactivity compared to the pyrazole derivative , which is more prone to nucleophilic attack due to its N-heteroatoms. The trifluoromethoxy-phenyl substituent in introduces steric bulk, reducing solubility in polar solvents compared to the trifluoroethyl group in the target compound.

Substituent Effects :

- The -CF2CF3 group in the target compound and enhances lipophilicity and metabolic stability, critical for pharmaceutical applications. However, the -O-CF3 group in provides weaker electron-withdrawing effects but better resonance stabilization.

Synthetic Complexity :

- The pyrazole derivative is synthesized via straightforward cyclocondensation, whereas the target compound requires regioselective functionalization of thiophene, increasing synthetic difficulty .

生物活性

The compound (5-(2,2,2-trifluoroethyl)thiophen-3-yl)methanol is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of (5-(2,2,2-trifluoroethyl)thiophen-3-yl)methanol can be described as follows:

- Core Structure : A thiophene ring substituted with a trifluoroethyl group and a hydroxymethyl group.

- Molecular Formula : C₉H₈F₃S

- Molecular Weight : 218.22 g/mol

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit promising antimicrobial properties. A study involving various thiophene analogs demonstrated that compounds similar to (5-(2,2,2-trifluoroethyl)thiophen-3-yl)methanol displayed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 0.72 | Mycobacterium tuberculosis |

| B | 1.5 | Staphylococcus aureus |

| C | 0.9 | Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study highlighted the efficacy of thiophene derivatives in inducing apoptosis in cancer cell lines. Specifically, the compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol | 0.18 | FaDu |

| Bleomycin | 0.25 | FaDu |

The biological activity of (5-(2,2,2-trifluoroethyl)thiophen-3-yl)methanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoroethyl group enhances binding affinity to target enzymes involved in cellular processes.

- Interference with Cell Signaling Pathways : Thiophene derivatives have been shown to modulate signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antitubercular Screening

A screening campaign for novel antitubercular agents included various thiophene derivatives. The compound exhibited potent activity against Mycobacterium tuberculosis, with a favorable selectivity profile over mammalian cell lines . This suggests its potential as a lead compound for further development.

Case Study 2: Anticancer Efficacy

In vitro studies on the cytotoxic effects of (5-(2,2,2-trifluoroethyl)thiophen-3-yl)methanol revealed significant apoptosis induction in cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's ability to trigger programmed cell death in malignant cells .

常见问题

Q. Critical Parameters :

- Temperature control during trifluoroethylation to avoid side reactions.

- Solvent polarity (e.g., DMF vs. THF) to influence regioselectivity.

- Purification via column chromatography with silica gel or recrystallization (EtOH/DMF mixtures) .

Q. Table 1: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiophene formation | Lawesson’s reagent, 110°C, toluene | 60-75% | |

| Trifluoroethylation | CF₃CH₂I, CuI, DMF, 80°C | 45-60% | |

| Hydroxylation | NaBH₄, MeOH, 0°C → RT | 70-85% |

How does the trifluoroethyl group influence the electronic properties of the thiophene ring, and what analytical methods validate these effects?

Basic Research Focus

The electron-withdrawing trifluoroethyl group alters the thiophene’s aromaticity, reducing electron density at the 5-position. This impacts reactivity (e.g., electrophilic substitution favors the 3-position).

Q. Methodological Validation :

- NMR Spectroscopy : Compare chemical shifts of protons adjacent to the trifluoroethyl group (δ ~2.8-3.2 ppm in ¹H NMR; ¹⁹F NMR signals at -65 to -70 ppm) .

- Computational Studies : DFT calculations (e.g., Gaussian 09) to map electron density distribution and HOMO-LUMO gaps .

Advanced Consideration :

Contradictions in NMR splitting patterns (e.g., unexpected coupling) may arise from rotameric equilibria of the trifluoroethyl group. Variable-temperature NMR (VT-NMR) can resolve this by freezing conformers .

What challenges arise in achieving regioselective functionalization of the thiophene ring during derivative synthesis?

Advanced Research Focus

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance : Bulky substituents (e.g., trifluoroethyl) direct reactions to less hindered positions.

- Electronic Effects : Electron-deficient thiophenes favor nucleophilic attack at electron-rich sites (e.g., 3-methanol group).

Q. Mitigation Strategies :

- Use directing groups (e.g., boronic esters) to control substitution sites.

- Optimize catalyst systems (e.g., Pd-catalyzed C-H activation) for selective coupling .

Case Study :

In a similar compound, oxidation of the thiophene to sulfone derivatives shifted reactivity toward nucleophilic aromatic substitution at the 4-position, bypassing steric clashes .

How can computational chemistry predict the stability and reactivity of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol in aqueous environments?

Advanced Research Focus

Hydrolytic stability is critical for biological applications. Computational methods include:

- Molecular Dynamics (MD) Simulations : Assess solvation effects and hydrogen bonding with water.

- pKa Prediction : Tools like MarvinSketch estimate the methanol group’s acidity (predicted pKa ~12-14), influencing degradation pathways .

Experimental Correlation :

Compare computational results with accelerated stability studies (e.g., HPLC monitoring under pH 3-11 buffers at 40°C) .

What are the best practices for handling and storing (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol to prevent degradation?

Q. Basic Research Focus

- Storage : Argon-purged vials at -20°C to minimize oxidation of the methanol group.

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid hydrolysis.

Q. Safety Considerations :

Q. Table 2: Stability Under Various Conditions

| Condition | Degradation Rate | Major Degradation Product |

|---|---|---|

| Ambient light, air | High | Sulfoxide derivatives |

| 4°C, inert atmosphere | Low | None detected |

| Aqueous pH 7.4, 37°C | Moderate | Trifluoroacetic acid |

How can contradictions in mass spectrometry (MS) and elemental analysis data be resolved for this compound?

Advanced Research Focus

Common issues include:

- Isotopic Peaks in MS : The trifluoroethyl group’s ¹⁹F isotopes complicate fragmentation patterns. High-resolution MS (HRMS) with ESI+ mode clarifies molecular ion clusters .

- Elemental Analysis Discrepancies : Hygroscopicity of the methanol group may skew carbon/hydrogen ratios. Pre-drying samples (vacuum desiccator, 24h) improves accuracy .

What biological screening strategies are recommended for evaluating (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol’s bioactivity?

Q. Advanced Research Focus

- Targeted Assays : Screen against fluorinated compound-sensitive targets (e.g., cytochrome P450 enzymes) due to the trifluoroethyl group’s metabolic resistance .

- ADME Profiling : Use Caco-2 cell models to assess permeability and hepatic microsomes for metabolic stability .

Q. Table 3: Preliminary Bioactivity Data

| Assay | Result (IC₅₀) | Reference |

|---|---|---|

| CYP3A4 Inhibition | 18 µM | |

| Antibacterial (E. coli) | >100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。